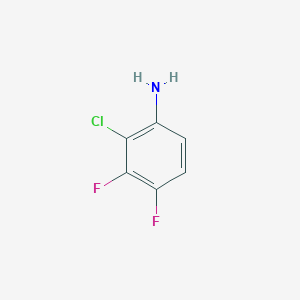

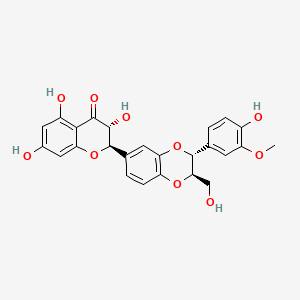

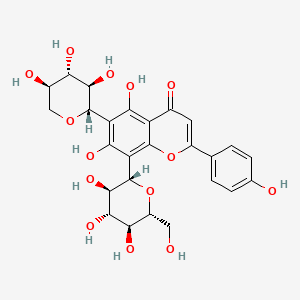

![molecular formula C23H32N2O4 B3028930 1-Boc-4-氰基-4-[3-(环戊氧基)-4-甲氧基苯基]-哌啶 CAS No. 401518-12-5](/img/structure/B3028930.png)

1-Boc-4-氰基-4-[3-(环戊氧基)-4-甲氧基苯基]-哌啶

描述

Synthesis and Characterization of Novel Compounds

The synthesis of novel compounds with the N-Boc-piperidinyl moiety has been a subject of interest in recent research. For instance, a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were developed, utilizing β-keto esters derived from piperidine carboxylic acids, which were then treated with N,N-dimethylformamide dimethyl acetal to produce the target compounds . Similarly, N-Boc-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,2-piperidine] was synthesized using 1-Boc-piperidine-2-carboxylic acid methyl ester and 2-bromomethyl-benzonitrile, followed by a series of reactions including nucleophilic substitution, cyano-reduction, and cyclization, achieving a yield of 48% .

Molecular Structure Analysis

The molecular structure and characterization of these compounds are crucial for understanding their properties and potential applications. The novel heterocyclic compounds mentioned above were confirmed by 1H-, 13C-, and 15N-NMR spectroscopy and HRMS investigation . In another study, the molecular structure, spectroscopic properties, and chemical reactivity of 1-Benzyl-4-(N-Boc-amino)piperidine were extensively analyzed using various spectroscopic techniques and theoretical calculations, including Density Functional Theory (DFT) .

Chemical Reactions Analysis

The reactivity of N-Boc-piperidinyl derivatives in various chemical reactions has been explored. For example, reactions of N-Boc-piperidin-4-one with aromatic aldehydes produced nitrogen-containing 1,5-diketones, which underwent intramolecular aldol cyclization to form aza derivatives of tricyclic systems . Additionally, a three-component synthesis involving malononitrile, 4-methoxybenzaldehyde, and piperidine led to the formation of a novel pyridine derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The study of 1-Benzyl-4-(N-Boc-amino)piperidine provided insights into its conformational preferences, HOMO-LUMO bandgap energy, and reactive sites through molecular electrostatic potential and Fukui function analysis . Furthermore, the influence of A1,3 strain on the stereochemical outcome of acid-mediated amido cyclization was investigated in the synthesis of 2-(4-methoxyphenyl)-3,4-(dihydroxy)piperidines, highlighting the importance of molecular strain in determining the properties of the synthesized compounds .

科学研究应用

合成和表征

钯催化的 β-选择性 C(sp3)-H 芳基化 N-Boc-哌啶: Millet 和 Baudoin (2015) 的这项研究重点介绍了通过钯催化的迁移 Negishi 偶联合成 3-芳基哌啶,包括 N-Boc-哌啶。该方法以良好至优异的选择性和产率而著称,展示了 N-Boc-哌啶在药物研究中的潜力 (Millet 和 Baudoin,2015)。

N-Boc-1,2,3,5-四氢螺[苯并[c]氮杂卓-4,2-哌啶] 的合成: 在这项研究中,王倩 (2015) 讨论了使用 1-Boc-哌啶-2-羧酸甲酯合成一种新化合物的过程。该化合物使用各种光谱技术表征,产率为 48%。这展示了 N-Boc-哌啶衍生物在创建新型化学实体方面的灵活性 (王倩,2015)。

治疗研究

- 1-Boc-哌啶-4-甲醛在暴饮暴食和焦虑中的作用: Guzmán-Rodríguez 等人 (2021) 研究了 1-Boc-哌啶-4-甲醛对大鼠暴饮暴食行为和焦虑的影响。研究发现,1-Boc-哌啶在暴饮暴食方案中减少了卡路里摄入,并发挥了抗焦虑作用,尽管其作用机制仍有待明确 (Guzmán-Rodríguez 等人,2021)。

化学功能化及应用

- 哌啶衍生物的功能化: Liu 等人 (2019) 探索了铑催化的供体/受体卡宾的 C-H 插入和环丙烷化,用于合成哌醋甲酯类似物。该研究展示了 N-Boc-哌啶衍生物在合成精神活性化合物位置多样化类似物方面的潜力 (Liu 等人,2019)。

属性

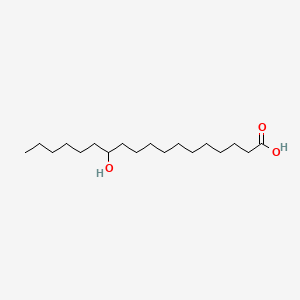

IUPAC Name |

tert-butyl 4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O4/c1-22(2,3)29-21(26)25-13-11-23(16-24,12-14-25)17-9-10-19(27-4)20(15-17)28-18-7-5-6-8-18/h9-10,15,18H,5-8,11-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPROUWETCXMTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC(=C(C=C2)OC)OC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678166 | |

| Record name | tert-Butyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-piperidine | |

CAS RN |

401518-12-5 | |

| Record name | tert-Butyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]tetradecanamide](/img/structure/B3028865.png)